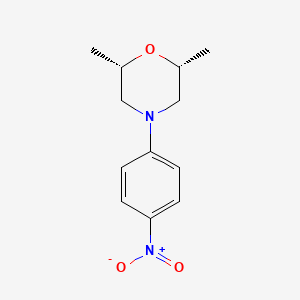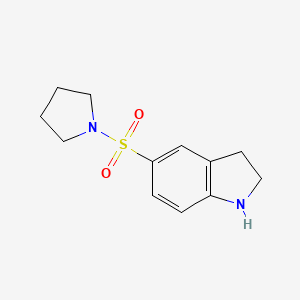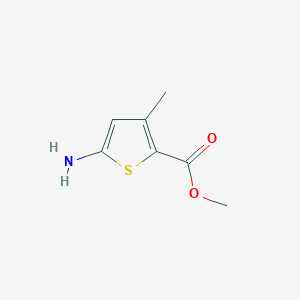
Calcium 3-methyl-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 3-methyl-2-oxobutanoate, also known as calcium alpha-ketoisovalerate, is an organic compound with the chemical formula C10H14CaO6. It is a calcium salt of 3-methyl-2-oxobutanoic acid, which is a keto acid. This compound is often used in various scientific research applications due to its unique chemical properties and biological significance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium 3-methyl-2-oxobutanoate can be synthesized through the reaction of 3-methyl-2-oxobutanoic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the calcium salt and water as a byproduct. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its calcium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process may also involve purification steps such as crystallization and filtration to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Calcium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The keto group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the keto group under acidic or basic conditions.
Major Products Formed
Oxidation: 3-methyl-2-oxobutanoic acid.
Reduction: 3-methyl-2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Calcium 3-methyl-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a supplement in metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetic products.
Mecanismo De Acción
The mechanism of action of calcium 3-methyl-2-oxobutanoate involves its role as a keto acid in metabolic pathways. It acts as a substrate for various enzymes, including branched-chain amino acid aminotransferase and 3-methyl-2-oxobutanoate hydroxymethyltransferase. These enzymes catalyze the conversion of the compound into other metabolites, which are involved in energy production and biosynthesis of essential molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-methyl-2-oxobutanoate
- Potassium 3-methyl-2-oxobutanoate
- Magnesium 3-methyl-2-oxobutanoate
Uniqueness
Calcium 3-methyl-2-oxobutanoate is unique due to its calcium ion, which imparts specific biological and chemical properties. The calcium ion plays a crucial role in various physiological processes, including muscle contraction and neurotransmission. This makes the compound particularly valuable in medical and biological research .
Propiedades
Número CAS |
51828-94-5 |
|---|---|
Fórmula molecular |
C5H8CaO3 |
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
calcium;3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Ca/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |
Clave InChI |
WUHHWFKCLGLGSD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |
SMILES canónico |
CC(C)C(=O)C(=O)O.[Ca] |
| 51828-94-5 | |
Números CAS relacionados |
759-05-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)
![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)


